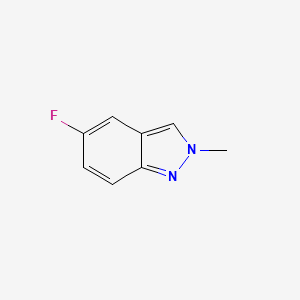

5-Fluoro-2-methyl-2H-indazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWLDIHQAIEQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672034 | |

| Record name | 5-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208470-64-7 | |

| Record name | 5-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 5 Fluoro 2 Methyl 2h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D NMR, NOESY for tautomerism and regioselectivity)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 5-Fluoro-2-methyl-2H-indazole. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by 2D NMR techniques, provides unambiguous assignment of atoms and clarifies regioselectivity.

¹H NMR: The proton NMR spectrum of a related compound, 2-(5-fluoro-2-methylphenyl)-2H-indazole, shows characteristic signals for the aromatic protons. rsc.org In a similar vein, the aromatic protons of this compound are expected to appear as multiplets in the range of δ 7.45–8.35 ppm. The methyl group protons typically exhibit a singlet around δ 2.64 ppm. For 2-alkyl-2H-indazoles, the N-methyl protons have a chemical shift that differs by only 0.1-0.2 ppm from their 1-alkyl counterparts. jmchemsci.com

¹³C NMR: The ¹³C NMR spectrum is crucial for confirming the carbon framework. The chemical shift of the C3 carbon can help distinguish between 1H and 2H tautomers, with the 1H tautomer appearing at approximately 132-133 ppm and the 2H tautomer at 123-124 ppm. jmchemsci.com For 2-(5-fluoro-2-methylphenyl)-2H-indazole, the ¹³C NMR spectrum shows a series of signals corresponding to the aromatic carbons. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The fluorine atom in this compound is expected to produce a distinct signal. For comparison, the ¹⁹F NMR spectrum of 2-(5-fluoro-2-methylphenyl)-2H-indazole shows a singlet at δ -112.9 ppm. rsc.org The large chemical shift range of ¹⁹F NMR helps in resolving individual fluorine-containing functional groups. lcms.cz

2D NMR and NOESY: Two-dimensional NMR techniques such as COSY and NOESY are instrumental in establishing connectivity and spatial relationships within the molecule. ipb.pt NOESY experiments are particularly decisive for distinguishing between N1 and N2 regioisomers by observing through-space correlations. dergipark.org.tr For instance, a NOESY correlation between the N-CH₂ protons and the H-7 proton would confirm a 1-alkyl-1H-indazole, while a correlation with the H-3 proton would indicate a 2-alkyl-2H-indazole. dergipark.org.tr Such analyses have been used to identify isomer pairs of substituted indazoles. nih.gov

Table 1: Representative NMR Data for Indazole Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference Compound |

| ¹H | 8.08 | s | 2-(5-fluoro-2-methylphenyl)-2H-indazole rsc.org |

| ¹H | 7.80-7.78 | m | 2-(5-fluoro-2-methylphenyl)-2H-indazole rsc.org |

| ¹H | 7.73-7.71 | m | 2-(5-fluoro-2-methylphenyl)-2H-indazole rsc.org |

| ¹³C | 150.0 | 2-(3-bromophenyl)-2H-indazole rsc.org | |

| ¹³C | 141.5 | 2-(3-bromophenyl)-2H-indazole rsc.org | |

| ¹⁹F | -112.9 | s | 2-(5-fluoro-2-methylphenyl)-2H-indazole rsc.org |

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule and its fragments.

The fragmentation of indazole derivatives under electron impact ionization often involves characteristic losses. libretexts.org For 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids, distinct fragmentation patterns allow for their differentiation from the 1-alkyl-1H-indazole isomers. nih.govresearchgate.net Common fragmentation pathways include cleavage of the N-N bond and loss of the alkyl group. The presence of the fluorine atom will also influence the fragmentation, leading to characteristic ions containing fluorine. The molecular ion peak (M+) would confirm the molecular weight of the compound. rsc.org

Infrared (IR) and Raman Spectroscopic Investigations

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various bonds within the molecule. For instance, the C=N stretching vibration within the indazole ring is expected around 1617 cm⁻¹. The C-F stretching vibration will also be present, typically in the region of 1000-1400 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The ring stretching modes of the indazole system are often observable in the Raman spectrum. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectra to assign the observed vibrational modes accurately. dergipark.org.tr

Table 2: Characteristic Vibrational Frequencies for Indazole Derivatives

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference Compound |

| C=N stretch | ~1617 | FTIR | 5-Bromo-6-fluoro-2-methyl-2H-indazole |

| C-Br stretch | ~592 | FTIR | 5-Bromo-6-fluoro-2-methyl-2H-indazole |

X-ray Crystallography Studies (e.g., solid-state conformation, intermolecular interactions)

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Chiroptical spectroscopy, such as circular dichroism (CD), is relevant for determining the enantiomeric excess of chiral derivatives of this compound. While the parent compound itself is not chiral, the introduction of a chiral center, for instance, through substitution at the methyl group or by creating a chiral axis, would necessitate the use of these techniques. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules. researchgate.net This technique, often combined with theoretical calculations, can be used to determine the absolute configuration of enantiomers. researchgate.net

Computational Chemistry and Theoretical Studies of 5 Fluoro 2 Methyl 2h Indazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 5-Fluoro-2-methyl-2H-indazole. These studies provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

DFT calculations are used to determine the molecule's electronic structure, including the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For indazole derivatives, these calculations help in understanding their behavior in chemical reactions and their potential as corrosion inhibitors or in other material science applications. researchgate.netresearchgate.net

Furthermore, quantum chemical calculations can predict the acid dissociation constant (pKa) of the molecule. While the pKa of 1H-indazole is approximately 1.01-1.31, 2-methyl-2H-indazole is a significantly stronger base with a pKa value in the range of 1.72 to 2.02. thieme-connect.de The substitution of a fluorine atom at the 5-position is expected to influence the electron density distribution and, consequently, the basicity of the nitrogen atoms in the indazole ring.

Table 1: Predicted Electronic Properties of Indazole Derivatives

| Parameter | Value | Method | Reference |

|---|---|---|---|

| 1H-Indazole pKa | 1.01-1.31 | Spectroscopic | thieme-connect.de |

| 2-Methyl-1H-indazole pKa | 0.42 | Spectroscopic | thieme-connect.de |

| 2-Methyl-2H-indazole pKa | 1.72-2.02 | Spectroscopic | thieme-connect.de |

| 1H-Indazole Dipole Moment | 1.60 D | Experimental | thieme-connect.de |

| 1-Methyl-1H-indazole Dipole Moment | 1.50 D | Experimental | thieme-connect.de |

| 2-Methyl-2H-indazole Dipole Moment | 3.40 D | Experimental | thieme-connect.de |

Note: The data presented is for parent indazole and its methyl derivatives, providing a comparative baseline for this compound.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools for predicting the interactions of this compound with potential biological targets. These methods are fundamental in drug discovery and design, helping to identify and optimize lead compounds.

Docking simulations predict the preferred orientation of a ligand when bound to a receptor's active site, as well as the binding affinity. researchgate.net For indazole derivatives, which are known to exhibit a wide range of biological activities including anti-cancer and anti-inflammatory properties, docking studies can elucidate the structural basis for their mechanism of action. mdpi.com For instance, the indazole scaffold is a key component in drugs like Pazopanib, a potent tyrosine kinase inhibitor. nih.gov

In the context of this compound, docking studies would involve placing the molecule into the binding pockets of various enzymes or receptors implicated in disease pathways. The fluorine atom at the 5-position can significantly influence binding interactions through the formation of hydrogen bonds or other electrostatic interactions, potentially enhancing the compound's potency and selectivity. vulcanchem.com

Table 2: Example of Docking Study Results for Indazole Derivatives

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| DNA Gyrase (1KZN) | Indazole Derivative 5D | -7.0 | ARG-76, GLU-50, GLY-77 | jmchemsci.com |

| DNA Gyrase (1KZN) | Indazole Derivative 5F | - | Not Specified | jmchemsci.com |

Note: This table showcases docking results for different indazole derivatives to illustrate the type of data obtained from such studies.

Reaction Mechanism Elucidation via Computational Approaches

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, these approaches can identify transition states, intermediates, and determine the most favorable reaction pathways.

For instance, DFT calculations have been used to study the mechanism of C-H functionalization in the synthesis of 2H-indazoles, revealing radical chain mechanisms. nih.gov Similarly, computational analysis has been employed to understand the orthogonal synthesis of 2H-indazoles and indoles from the same starting materials, highlighting the role of different metal catalysts in directing the reaction pathway. pkusz.edu.cn In these studies, the computational models supported a Lewis acid role for copper and a π-acid catalysis for silver. pkusz.edu.cn

For this compound, computational studies could be used to investigate its synthesis, such as the N-methylation of 5-fluoro-indazole, or its participation in further functionalization reactions. Understanding the reaction mechanisms at a molecular level allows for the optimization of reaction conditions to improve yields and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Theoretical Models

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are theoretical frameworks used to correlate the chemical structure of a compound with its biological activity. These models are essential in medicinal chemistry for designing new compounds with improved therapeutic properties.

QSAR models use statistical methods to develop mathematical equations that relate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to biological activity. nih.gov For indazole derivatives, QSAR studies have been conducted to understand the structural requirements for their antimicrobial activity. researchgate.net These studies have indicated the importance of topological parameters in defining the biological activity of hexahydroindazoles. researchgate.net

Tautomeric Equilibrium Studies and Stability Predictions

Indazole can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.govjmchemsci.com Computational studies have been extensively used to investigate the tautomeric equilibrium and predict the relative stabilities of these forms.

For the parent indazole, the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov Theoretical calculations have estimated the energy difference between the 1H and 2H tautomers to be in the range of 3.2 to 5.3 kcal/mol in the gas phase, favoring the 1H form. austinpublishinggroup.comresearchgate.net However, the relative stability can be influenced by substitution and solvent effects.

In the case of this compound, the methyl group at the N-2 position locks the molecule in the 2H-tautomeric form. vulcanchem.com Theoretical calculations on related N-methylated indazoles have shown that 1-methyl-1H-indazole is more stable than 2-methyl-2H-indazole by approximately 3.2-3.6 kcal/mol. thieme-connect.deaustinpublishinggroup.com The presence of the electron-withdrawing fluorine atom at the 5-position in this compound will further modulate the electronic distribution and stability of the molecule, a factor that can be precisely quantified through computational stability predictions.

Table 3: Relative Stabilities of Indazole Tautomers

| Compound | More Stable Tautomer | Energy Difference (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| Indazole | 1H-indazole | ~2.3 | Calculation | |

| Indazole | 1H-indazole | 5.3 | B3LYP | researchgate.net |

| Indazole | 1H-indazole | 3.6 | MP2 | researchgate.net |

| 1-methyl-indazole vs. 2-methyl-indazole | 1-methyl-1H-indazole | 3.2-3.6 | Calculation | thieme-connect.deaustinpublishinggroup.com |

Chemical Reactivity and Derivatization Strategies for 5 Fluoro 2 Methyl 2h Indazole

Electrophilic Aromatic Substitution Reactions on the Indazole Ring

The indazole ring system is susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The fluorine atom at the C5 position, being an electron-withdrawing group, deactivates the benzene (B151609) ring towards electrophilic attack. Conversely, the pyrazole (B372694) portion of the indazole can also undergo electrophilic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration can be achieved using reagents like fuming nitric acid, potentially leading to the introduction of a nitro group onto the benzene ring, though the position of substitution will be directed by the existing fluoro and methyl groups. chim.it Halogenation, such as bromination, can be carried out using N-bromosuccinimide (NBS), introducing a bromine atom to the aromatic ring. vulcanchem.com

Nucleophilic Aromatic Substitution Reactions (specifically involving the fluorine or other positions)

The fluorine atom at the C5 position is a key site for nucleophilic aromatic substitution (SNA_r) reactions. Due to its high electronegativity, fluorine can act as a leaving group when attacked by a strong nucleophile, particularly when the aromatic ring is activated by electron-w_ithdrawing groups. govtpgcdatia.ac.in This allows for the introduction of a variety of functional groups at this position.

Common nucleophiles used in these reactions include alkoxides, amines, and thiols. ambeed.com The reaction typically proceeds via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nature of the indazole ring system. govtpgcdatia.ac.in For example, reaction with sodium methoxide (B1231860) would lead to the corresponding 5-methoxy derivative.

| Reaction Type | Reagent | Product |

| Methoxylation | Sodium Methoxide | 5-Methoxy-2-methyl-2H-indazole |

| Amination | Ammonia or Primary/Secondary Amines | 5-Amino-2-methyl-2H-indazole derivatives |

| Thiolation | Sodium Thiolate | 5-(Alkyl/Aryl)thio-2-methyl-2H-indazole |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-X bond formation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom (C-X) bonds on the indazole core. eie.gr These reactions often utilize palladium, copper, or other transition metal catalysts to couple the indazole scaffold with various partners like boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or amines (Buchwald-Hartwig amination). researchgate.netacs.org

For Suzuki coupling, a borylated derivative of 5-fluoro-2-methyl-2H-indazole, such as (5-fluoro-2-methyl-2H-indazol-7-yl)boronic acid, can be reacted with aryl or heteroaryl halides to form C-C bonds. bldpharm.com Similarly, if a halogen is present on the indazole ring, it can serve as a handle for coupling with various organometallic reagents. These reactions offer a versatile approach to introduce complex molecular fragments onto the indazole core. researchgate.net

Functionalization at C3-Position

The C3 position of the indazole ring is another key site for functionalization. A variety of methods have been developed to introduce substituents at this position, significantly expanding the chemical space accessible from this compound.

One common strategy involves the acylation of the C3 position. nih.govjst.go.jp This can be achieved through various methods, including visible-light-induced self-catalyzed energy transfer with α-keto acids or through Friedel-Crafts type reactions. nih.gov For example, reacting this compound with an appropriate acylating agent can yield 3-acyl derivatives. nih.gov Furthermore, palladium-catalyzed isocyanide insertion has been reported as an efficient method for C3-functionalization, leading to the formation of diverse heterocyclic systems. researchgate.netacs.org

| Reaction | Reagents | Product Type |

| Acylation | α-Keto acids, visible light | 3-Acyl-5-fluoro-2-methyl-2H-indazoles |

| Isocyanide Insertion | Isocyanides, Pd catalyst | Diverse heterocycles fused at C3 |

| Halogenation | I2, KOH | 3-Iodo-5-fluoro-2-methyl-2H-indazole |

Synthesis of Advanced Derivatives and Analogs for Research Probes

The derivatization strategies discussed above are instrumental in the synthesis of advanced derivatives and analogs of this compound for use as research probes. By systematically modifying the core structure at various positions, chemists can fine-tune the molecule's properties for specific biological targets or material science applications. nih.govaustinpublishinggroup.com

For instance, the introduction of different aryl or heteroaryl groups via cross-coupling reactions can lead to potent and selective enzyme inhibitors or receptor antagonists. researchgate.netacs.org The functionalization at the C3 position with various side chains can also significantly impact biological activity. nih.gov The synthesis of these derivatives often involves multi-step sequences, combining several of the reaction types described previously. researchgate.net

Oxidation and Reduction Pathways

The this compound core and its substituents can undergo various oxidation and reduction reactions. The methyl group at the N2 position can potentially be oxidized to a hydroxymethyl or carboxyl group under specific conditions. The indazole ring itself can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides, although these reactions are less common.

Reduction reactions can target specific functional groups introduced onto the indazole ring. For example, a nitro group introduced via electrophilic substitution can be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. ambeed.com This amino group can then serve as a handle for further derivatization.

Cyclization Reactions involving this compound as a Building Block

This compound can serve as a versatile building block in the synthesis of more complex, fused heterocyclic systems through cyclization reactions. These reactions often involve functional groups that have been previously introduced onto the indazole core.

For example, a derivative with an amino group at one position and a carboxylic acid at an adjacent position could undergo intramolecular cyclization to form a new fused ring. Similarly, a derivative with an ortho-alkynyl substituent can undergo metal-mediated cyclization to form novel polycyclic aromatic systems. pkusz.edu.cn These strategies allow for the construction of intricate molecular architectures with potential applications in various fields of chemical research.

Mechanistic Investigations of Biological Activities Pre Clinical, in Vitro and in Silico Research

Target Identification and Validation Research (e.g., enzyme assays, receptor binding studies)

The 2-methyl-2H-indazole scaffold, particularly with fluorine substitution, is a core component in various research compounds designed to interact with specific biological targets. Although research may not always specify the exact 5-fluoro isomer, extensive studies on closely related analogues provide significant insights into potential targets.

Derivatives of 2H-indazole have been identified as potent inhibitors of poly(ADP-ribose)polymerase (PARP) 1 and 2. acs.org A comprehensive study led to the discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, a compound that demonstrated strong inhibition of both PARP-1 and PARP-2 with IC₅₀ values of 3.8 nM and 2.1 nM, respectively. acs.org This highlights the suitability of the 2H-indazole core for fitting into the nicotinamide (B372718) binding pocket of PARP enzymes.

In the realm of chemokine receptors, indazole arylsulfonamides have been synthesized and evaluated as allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4). acs.org Pharmacological studies, including radioligand binding assays, have revealed that these small molecules bind to an allosteric site on the CCR4 receptor that is accessible from the cytoplasmic side. acs.org This interaction is distinct from the orthosteric site where the natural chemokine ligands bind. acs.org

Furthermore, the 2-alkyl-2H-indazole structure is found as a regioisomeric impurity in the synthesis of certain synthetic cannabinoids. researchgate.net While the primary 1-alkyl-1H-indazole isomers are potent agonists at cannabinoid receptors CB₁ and CB₂, the corresponding 2-alkyl-2H-indazole regioisomers, including analogues of AB-CHMINACA and 5F-AB-PINACA, exhibit significantly lower, yet still present, agonist activity at these receptors. researchgate.net For example, in fluorometric assays, 2-alkyl-2H-indazole regioisomers of several common synthetic cannabinoids displayed micromolar agonist activities at both CB₁ and CB₂ receptors, whereas the 1H-isomers were active in the low nanomolar range. researchgate.net

The structurally related 6-fluoro-2-methyl-2H-indazol-5-yl moiety is a key component of the investigational drug Bozitinib (PLB-1001), which has been identified as an inhibitor of the proto-oncogene c-Met (MET). idrblab.net Additionally, research on other halogenated indazole derivatives, such as 5-Bromo-6-fluoro-2-methyl-2H-indazole, has pointed towards the inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases and phosphoinositide 3-kinase δ (PI3Kδ) as potential mechanisms of action.

| Compound/Series | Target(s) | Assay Type | Key Findings (IC₅₀ / EC₅₀) |

| 2-Phenyl-2H-indazole-7-carboxamide series (e.g., MK-4827) | PARP-1, PARP-2 | Enzyme Assay | Potent inhibition observed. MK-4827: IC₅₀ = 3.8 nM (PARP-1), 2.1 nM (PARP-2). acs.org |

| Indazole arylsulfonamides | CC-Chemokine Receptor 4 (CCR4) | Binding Assay | Binds to an allosteric site on the receptor. acs.org |

| 2-Alkyl-2H-indazole regioisomers (e.g., AB-CHMINACA isomer) | Cannabinoid Receptors (CB₁, CB₂) | Fluorometric Assay | Low potency (micromolar) agonist activity at CB₁ and CB₂ receptors. researchgate.net |

| Bozitinib (contains 6-fluoro-2-methyl-2H-indazol-5-yl) | Proto-oncogene c-Met (MET) | Kinase Assay | Identified as an inhibitor of MET. idrblab.net |

| 5-Bromo-6-fluoro-2-methyl-2H-indazole derivatives | FGFR kinases | Enzyme Assay | Antiproliferative activity against cancer cell lines noted, with FGFR1 and FGFR2 inhibition in the low nanomolar range. |

Modulatory Effects on Biochemical Pathways in Research Models

The engagement of 2H-indazole derivatives with their molecular targets leads to the modulation of critical biochemical signaling pathways. As inhibitors of PARP, compounds based on the 2H-indazole scaffold interfere with the DNA damage repair (DDR) pathway. acs.org In cells with deficiencies in other DDR pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to synthetic lethality, preventing the cancer cells from repairing DNA damage and ultimately causing cell death. acs.org

As allosteric antagonists of CCR4, indazole sulfonamides block the signaling cascades initiated by the binding of its chemokine ligands, such as CCL17 (TARC) and CCL22 (MDC). acs.org This can interfere with pathways that govern T-cell migration and activation, which are central to inflammatory responses and certain types of cancer. The binding to an allosteric site accessible from the cytoplasm suggests a mechanism that modulates receptor conformation and its ability to engage with intracellular signaling partners. acs.org

The interaction of 2-alkyl-2H-indazole regioisomers with cannabinoid receptors indicates a potential to modulate the endocannabinoid system. researchgate.net Although their potency is much lower than their 1H-counterparts, their agonist activity at CB₁ and CB₂ receptors could still influence a range of physiological processes regulated by this system, including neurotransmission and immune responses, albeit to a lesser extent. researchgate.net

Mechanistic Insights from Cell-Based Assays (e.g., cellular uptake, intracellular localization, pathway engagement, excluding cytotoxicity as a drug outcome)

Cell-based assays have been crucial in confirming the pathway engagement of 2H-indazole-based compounds. For the PARP inhibitor series, a whole-cell assay was used to confirm target engagement, demonstrating an EC₅₀ of 4 nM. acs.org Furthermore, these compounds selectively inhibited the proliferation of cancer cells with mutant BRCA1 and BRCA2, confirming the synthetic lethality mechanism in a cellular context. acs.org This demonstrates that the compounds can enter the cell, reach their intracellular target (PARP), and exert a specific biological effect based on the genetic background of the cell.

In the study of CCR4 antagonists, functional assays using isolated T-cells, such as actin polymerization assays, were employed to determine the functional consequences of receptor binding. acs.org The ability of the indazole sulfonamides to inhibit chemokine-induced actin polymerization confirms their antagonistic activity and their capacity to block downstream cellular processes initiated by receptor activation. acs.org

For synthetic cannabinoid isomers, the pharmacological evaluation was conducted using fluorometric assays in cell lines expressing human CB₁ and CB₂ receptors. researchgate.net These assays confirmed that the 2-alkyl-2H-indazole regioisomers can act as agonists, inducing a cellular response upon binding to the receptor, although with significantly less potency than the 1H-isomers. researchgate.net

Structure-Mechanism Relationships in Research Models

Research into various 2H-indazole derivatives has established clear structure-mechanism relationships. A critical finding is the differential activity between 1-alkyl-1H-indazole and 2-alkyl-2H-indazole isomers in synthetic cannabinoids. researchgate.net The 1-alkyl-1H-indazole regioisomers are consistently high-potency agonists at cannabinoid receptors, while the corresponding 2-alkyl-2H-indazole isomers are low-potency agonists. researchgate.net This demonstrates that the position of the alkyl substituent on the indazole ring system is a critical determinant of cannabimimetic activity.

In the development of CCR4 antagonists, structure-activity relationship (SAR) studies of indazole arylsulfonamides revealed that specific substitutions on the indazole core were crucial for potency. acs.org For instance, methoxy- or hydroxy-containing groups were preferred at the C4 position, while only small groups were tolerated at the C5, C6, or C7 positions. acs.org The N1 position favored meta-substituted benzyl (B1604629) groups with specific amino-acyl functionalities to achieve the highest potency. acs.org This detailed SAR provides a map of the chemical space around the indazole core required for optimal allosteric antagonism of CCR4.

Development of Molecular Probes and Research Tools

The unique properties of 2H-indazole derivatives have led to their use as molecular probes and research tools. The synthesis and characterization of 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids like AB-CHMINACA and 5F-AB-PINACA serve a critical role in forensic science. researchgate.netnih.gov As these isomers can arise as manufacturing impurities during clandestine synthesis, having well-characterized standards is essential for forensic chemists and toxicologists to accurately identify substances in seized materials and distinguish between the highly potent 1H-isomers and the less active 2H-isomers. researchgate.net

In the investigation of chemokine receptors, radiolabeled versions of antagonist molecules are often used as probes in binding assays. The development of indazole-based CCR4 antagonists includes the use of site-selective tritiated antagonists to probe the distinct allosteric binding sites on the receptor. acs.org These molecular tools are invaluable for characterizing the complex pharmacology of G-protein coupled receptors, allowing researchers to map different binding pockets and understand allosteric modulation. acs.org

Furthermore, the core structure of 5-fluoro-2-methyl-2H-indazole is incorporated into larger, more complex molecules designed to probe specific biological functions. For example, its presence in Bozitinib, an inhibitor of the c-Met proto-oncogene, makes it a component of a research tool for studying oncogenic signaling pathways. idrblab.net

Applications As Research Tools and Precursors in Advanced Materials Science Theoretical/early Research

Integration into Functional Organic Materials (e.g., OLEDs, photovoltaics)

The indazole scaffold is a subject of interest in the development of functional organic materials. Fluorinated indazole derivatives, for instance, are utilized in the synthesis of semiconducting molecules and polymers intended for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The introduction of fluorine atoms can modulate crucial properties such as the energy levels of molecular orbitals (HOMO/LUMO) and the thermal and electronic stability of the material, which are critical for device performance.

While direct studies on 5-Fluoro-2-methyl-2H-indazole for these applications are not extensively documented, related N-aryl-2H-indazoles have been synthesized and identified as a new class of fluorophores, suggesting their potential as emitters in electroluminescent devices. nih.gov The synthesis of multifunctional poly(indazole)s through methods like palladium-catalyzed polyannulation further highlights the role of indazole-based structures in creating advanced polymers for material science. acs.org

Table 1: Potential Impact of Indazole Derivatives in Organic Electronics

| Application Area | Relevant Indazole Feature | Potential Benefit |

|---|---|---|

| OLEDs | Fluorescent N-aryl-2H-indazole structures nih.gov | Serve as emitters in the emissive layer |

| OPVs | Use of fluorinated indazoles in semiconducting polymers | Tuning of electronic properties for efficient charge separation and transport |

| General Functional Materials | Synthesis of poly(indazole)s acs.org | Creation of novel polymers with tailored electronic and photophysical properties |

Use in Supramolecular Chemistry and Self-Assembly (e.g., as building blocks)

Indazole derivatives are effective building blocks in supramolecular chemistry due to their ability to form predictable, organized structures through non-covalent interactions like hydrogen bonding. nih.goviucr.org Research has shown that even achiral 1H-indazole derivatives can organize into chiral supramolecular helices in the solid state. rsc.orgujaen.es

In 2H-indazoles like this compound, the nitrogen atom at the N-1 position, which is not methylated, possesses a lone pair of electrons and can act as a hydrogen bond acceptor. nih.govacs.org This feature allows the molecule to participate in self-assembly processes, forming extended networks. For example, the crystal structure of indazol-2-yl-acetic acid reveals a supramolecular architecture maintained by strong intermolecular hydrogen bonds between the carboxylic acid proton and the N1 atom of an adjacent indazole ring. nih.gov Similarly, other indazole derivatives are known to form supramolecular structures through N—H⋯N hydrogen bonding. iucr.org The presence of the fluorine atom in this compound can introduce additional, weaker interactions such as C-H···F bonds, further directing the self-assembly process.

Application in Sensing Technologies (e.g., as fluorophores or recognition units)

The inherent fluorescence of many indazole derivatives makes them prime candidates for use in sensing technologies. semanticscholar.orgresearchgate.net N-aryl-2H-indazoles, for example, represent a novel class of fluorophores characterized by high extinction coefficients and large Stokes shifts, which are highly desirable properties for chemical sensors and biological probes to minimize self-quenching and improve signal-to-noise ratios. nih.gov

The general principle involves designing an indazole-based molecule that exhibits a change in its fluorescence (either enhancement or quenching) upon binding to a specific analyte. semanticscholar.org While research on this compound as a sensor is nascent, the fundamental spectroscopic properties of the 2H-indazole core suggest its suitability as a recognition unit or a fluorophore in the development of new sensing platforms. nih.govfrontiersin.org The synthesis of new fluorescent heterocyclic compounds from indazole precursors underscores the ongoing effort to create novel molecules for analytical applications. researchgate.net

Development of Fluorescent Probes and Labels

Closely linked to their application in sensors, indazole derivatives are being developed as fluorescent probes for imaging and labeling in biological research. The attractive photophysical properties of N-aryl-2H-indazoles, such as large Stokes shifts and high extinction coefficients comparable to widely used coumarin (B35378) dyes, make them suitable for these roles. nih.gov A key advantage is that the synthesis of these indazoles allows for easy variation of substituents, enabling the fine-tuning of their fluorescent properties for specific applications. nih.gov

Researchers have successfully developed fluorescent probes based on substituted indazole derivatives for imaging applications, noting their high specificity and sensitivity. The synthesis of tetraarylindazoles as new fluorophores further expands the toolkit of available probes. acs.orgacs.org These findings support the potential of this compound to serve as a core structure for new fluorescent labels, where the fluorine and methyl groups can be used to modulate solubility, cell permeability, and target specificity.

Table 2: Spectroscopic Properties of Representative N-Aryl-2H-Indazole Fluorophores

| Compound/Substituent | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Stokes Shift (nm) | Application Note |

|---|---|---|---|

| N-phenyl-2H-indazole | ~10,000 | ~100 | Represents a new class of readily prepared fluorophores. nih.gov |

Role in Catalysis Research

The indazole scaffold is a versatile platform for designing ligands used in transition-metal catalysis. acs.org Phosphine (B1218219) ligands incorporating an indazole group have been synthesized for use in gold catalysis. acs.org In this research, the indazole moiety proved crucial, as the nitrogen atoms could be methylated to create a cationic phosphine ligand. This modification alters the electronic properties (donicity) of the ligand, which in turn fine-tunes the activity of the gold(I) catalyst without significant structural changes. acs.org

Furthermore, indazole derivatives have been used to construct ligands for other metals, such as mercury(II), to create novel heterogeneous catalysts. ijcce.ac.ir The functionalization of the indazole ring itself is often achieved through catalytic methods, such as palladium-catalyzed cross-coupling reactions, highlighting the synergy between indazole chemistry and catalysis. acs.orgmdpi.com Therefore, this compound can be considered a valuable precursor for creating new ligands where the fluoro and methyl groups can influence the steric and electronic environment of the resulting metal complex, potentially leading to improved catalytic performance.

Future Research Directions and Challenges in 5 Fluoro 2 Methyl 2h Indazole Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the chemistry of 5-Fluoro-2-methyl-2H-indazole is the development of synthetic routes that are not only efficient but also environmentally sustainable. Current syntheses of related 2H-indazoles often rely on multi-step procedures, harsh reaction conditions, or the use of metal catalysts that generate chemical waste. acs.orgresearchgate.net Future research should focus on pioneering greener alternatives.

Key areas for development include:

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot, three-component reactions, for instance using derivatives of 2-halobenzaldehydes, primary amines, and a nitrogen source, can streamline synthesis, reduce waste, and improve atom economy. acs.orgbohrium.comnih.gov

Photocatalysis and Electrochemistry: Visible-light-mediated synthesis and electrochemical approaches are emerging as powerful, sustainable strategies. researchgate.netresearchgate.netorganic-chemistry.orgfrontiersin.org These methods can activate substrates under mild, ambient conditions, often avoiding the need for strong oxidants or metal catalysts. organic-chemistry.orgfrontiersin.orgfrontiersin.org

Green Solvents and Catalysts: The exploration of water or bio-based solvents like polyethylene (B3416737) glycol (PEG) can significantly reduce environmental impact. acs.orgnih.govorganic-chemistry.org Furthermore, developing reusable heterogeneous catalysts, such as copper nanoparticles on activated carbon, offers a sustainable alternative to homogeneous systems. acs.orgbohrium.comnih.gov

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, improve safety, and facilitate scalability, which is crucial for the industrial production of this scaffold.

A significant challenge will be achieving high regioselectivity, particularly in functionalizing the core structure, while adhering to the principles of green chemistry.

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Description | Key Advantages | Representative Citations |

|---|---|---|---|

| Photocatalysis | Uses visible light to drive reactions, often via an electron donor-acceptor complex or with a photocatalyst like 4CzIPN. | Mild conditions, high functional group tolerance, reduced need for thermal energy and strong oxidants. | organic-chemistry.orgfrontiersin.orgfrontiersin.orgorganic-chemistry.org |

| Heterogeneous Catalysis | Employs solid-supported catalysts (e.g., CuO on carbon) that are easily separated and recycled. | Catalyst reusability, simplified purification, suitability for continuous flow processes. | acs.orgbohrium.comnih.gov |

| Aqueous Synthesis | Utilizes water as the reaction solvent, often under ambient conditions. | Environmentally benign, non-toxic, non-flammable, and inexpensive. | organic-chemistry.org |

| Electrosynthesis | Uses electrical current to drive redox reactions, avoiding chemical oxidants or reductants. | High selectivity, mild conditions, green and sustainable. | researchgate.netresearchgate.net |

Exploration of Undiscovered Reactivity Patterns and Functionalization

The this compound scaffold has multiple sites amenable to functionalization, yet its reactivity is not fully mapped. The electron-withdrawing nature of the C5-fluorine atom and the directing effect of the N2-methyl group are expected to significantly influence its chemical behavior.

Future research should target:

C-H Functionalization: Transition-metal-catalyzed C–H activation is a powerful tool for directly installing new functional groups, avoiding the need for pre-functionalized starting materials. nih.govmdpi.comacs.orgnih.gov Exploring rhodium(III) or palladium-catalyzed C-H functionalization at various positions on the benzene (B151609) ring of this compound could unlock novel derivatives. The regioselectivity of such reactions will be a key point of investigation.

Radical Reactions: The C3 position of 2H-indazoles is known to be susceptible to radical attack. organic-chemistry.orgchim.it Investigating novel radical-mediated reactions, such as trifluoromethylation, carbamoylation, or amination, could yield a diverse library of compounds with unique properties. researchgate.netfrontiersin.org

Photochemical Transformations: Beyond photocatalysis for synthesis, direct photochemical reactions could reveal unique rearrangements or cycloadditions, expanding the structural diversity accessible from this core.

Derivatization of Existing Substituents: While direct functionalization of the core is important, derivatization of the fluorine atom (e.g., via nucleophilic aromatic substitution, though challenging) or transformations of other groups introduced onto the ring would provide further avenues for diversification.

Understanding the interplay between the electronic properties of the fluorine substituent and the steric hindrance of the N-methyl group will be crucial for predicting and controlling these reactivity patterns.

Advanced Computational Modeling for Predictive Research

Computational chemistry is an indispensable tool for accelerating research and reducing experimental costs. For this compound, in silico methods can provide profound insights.

Future efforts should include:

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to model reaction pathways for the synthetic and functionalization strategies mentioned above. aub.edu.lbacs.orgpnrjournal.com This can help rationalize observed regioselectivity in C-H functionalization or predict the most favorable sites for radical attack.

Prediction of Physicochemical and Pharmacokinetic Properties: Cheminformatics and quantitative structure-activity relationship (QSAR) models can predict properties like solubility, lipophilicity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles for virtual libraries of derivatives. unam.mxfigshare.comnih.gov This allows for the pre-selection of candidates with desirable drug-like properties before synthesis.

Molecular Docking and Dynamics: For derivatives designed as biological probes or drug candidates, molecular docking can predict binding modes and affinities to target proteins. researchgate.netnih.gov Molecular dynamics simulations can further explore the stability of these interactions over time.

Spectroscopic Property Prediction: Computational methods like GIAO can predict NMR chemical shifts (especially for ¹⁹F NMR), which is invaluable for structural confirmation and for designing NMR-based probes. csic.esresearchgate.netnih.gov

A key challenge is the accuracy of the models, which must be continuously validated and refined with experimental data to ensure their predictive power.

Design of Next-Generation Research Probes and Tool Compounds

The unique properties of the this compound scaffold make it an excellent starting point for the design of sophisticated chemical tools for biological research.

Future design directions include:

¹⁹F NMR Probes: The fluorine atom is a superb reporter for ¹⁹F NMR spectroscopy, a technique highly sensitive to the local chemical environment with no background signal in biological systems. vulcanchem.comrsc.orgcfplus.cz Derivatives of this compound could be developed as probes to study protein-ligand interactions, conformational changes, and enzyme kinetics in vitro and potentially in-cell.

Fluorescent Probes: Certain substituted 2-aryl-2H-indazoles have been shown to be fluorescent. acs.orgacs.org Research into the photophysical properties of this compound derivatives could lead to the development of novel fluorophores for bioimaging and sensing applications.

Targeted Kinase Inhibitors: The indazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors. mdpi.com By systematically modifying the scaffold, new derivatives could be designed as highly potent and selective tool compounds to investigate the function of specific kinases (e.g., GAK, ULK1) in cellular pathways. nih.govmdpi.com

Photoaffinity Labels: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) onto the scaffold would create photoaffinity probes. These tools are used to covalently label binding partners upon UV irradiation, enabling the identification of the molecular targets of bioactive compounds.

The challenge lies in designing these tools to retain high affinity and selectivity for their intended biological target while incorporating the necessary reporter or reactive functionalities.

Integration into Multidisciplinary Research Platforms

The true value of advancing the chemistry of this compound will be realized through its application in diverse scientific fields. This requires fostering collaboration across disciplines.

Key integration platforms include:

Drug Discovery and Medicinal Chemistry: A robust library of derivatives, guided by computational predictions, can be screened against a wide range of biological targets, from kinases in oncology to enzymes in infectious diseases. nih.govasm.org High-throughput screening (HTS) of these libraries, both physical and in silico, will be essential. nih.govupol.czbenthamdirect.com

Chemical Biology: The development of specialized probes (NMR, fluorescent, photoaffinity) will provide chemical biologists with new tools to dissect complex biological processes in real-time and in native environments.

Materials Science: Fluorinated aromatic compounds are of interest for creating advanced polymers and organic electronic materials due to their enhanced thermal stability and unique electronic properties. ossila.com Derivatives of this compound could be explored as building blocks for novel organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). ossila.comd-nb.info

Agrochemical Research: The indazole scaffold has also found application in agrochemicals. Screening programs could identify new derivatives with potential herbicidal or pesticidal activity.

Successfully integrating this chemical scaffold into these platforms will depend on open collaboration between synthetic chemists, computational scientists, biologists, and materials researchers, turning a promising molecule into a versatile tool for scientific discovery.

Q & A

[Basic] What are the optimal synthetic routes for 5-Fluoro-2-methyl-2H-indazole, and how can reaction conditions be controlled to maximize yield and selectivity?

Methodological Answer:

The synthesis of this compound typically involves cyclization reactions or functional group modifications on preconstructed indazole scaffolds. Key considerations include:

- Starting Materials : Use fluorinated precursors (e.g., 5-fluoro-2-nitrobenzaldehyde) to introduce fluorine at the 5-position early in the synthesis.

- Cyclization : Employ Pd-catalyzed cross-coupling or hydrazine-mediated ring closure under reflux conditions (e.g., ethanol or DMF as solvents).

- Methylation : Introduce the 2-methyl group via alkylation with methyl iodide or using a pre-methylated hydrazine derivative.

- Optimization : Control reaction temperature (70–100°C) and catalyst loading (e.g., CuI for azide-alkyne cycloadditions, as in ) to minimize side reactions.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 ratio, as in ) or recrystallization for high-purity isolates .

[Basic] Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy :

- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., fluorine-induced deshielding at C-5, methyl group at C-2).

- 19F NMR : Confirm fluorine incorporation (δ ~ -120 ppm for aromatic fluorine).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or FAB-HRMS (as in ) to validate molecular formula (C₈H₇FN₂).

- Chromatography : TLC (Rf comparison) and HPLC (≥95% purity) to assess purity.

- X-ray Crystallography : Resolve ambiguous structures (if single crystals are obtainable) .

[Advanced] How can researchers resolve contradictions in reported biological activities or synthetic yields of this compound across different studies?

Methodological Answer:

Contradictions often arise from variations in experimental protocols. To address this:

Systematic Literature Review : Use databases (PubMed, Scopus) with keywords like "this compound AND synthesis" or "biological activity" (as in ).

Protocol Harmonization : Replicate experiments under standardized conditions (e.g., solvent purity, catalyst batch, temperature control).

Meta-Analysis : Statistically compare yield distributions or IC50 values from multiple studies to identify outliers.

Expert Consultation : Engage with specialists in indazole chemistry to validate anomalous results (e.g., via shared NMR spectra or synthetic protocols) .

[Advanced] How can computational chemistry approaches predict the electronic properties and reactivity of this compound?

Methodological Answer:

Computational tools provide insights into structure-activity relationships (SAR):

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Docking : Simulate binding interactions with biological targets (e.g., kinases) using software like AutoDock (as in ).

- Molecular Dynamics (MD) : Assess stability in solvated environments (e.g., water or lipid bilayers) to model pharmacokinetics.

- SAR Libraries : Generate derivatives in silico (e.g., substituting the 2-methyl group with bulkier alkyl chains) to prioritize synthesis targets .

[Advanced] What strategies can optimize the pharmacokinetic profile of this compound derivatives for therapeutic applications?

Methodological Answer:

To enhance bioavailability and metabolic stability:

LogP Optimization : Introduce polar groups (e.g., hydroxyl, amine) to reduce hydrophobicity while maintaining target affinity.

Metabolic Shielding : Replace labile substituents (e.g., ester groups) with bioisosteres (e.g., amides) to resist CYP450-mediated degradation.

Prodrug Design : Mask reactive sites (e.g., fluorine) with enzymatically cleavable groups (e.g., acetyl) for targeted release.

In Vitro Assays : Use hepatic microsomes or cell-based models (e.g., Caco-2) to assess permeability and metabolic stability .

[Basic] What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF).

- Waste Disposal : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste (due to fluorine content).

- Emergency Protocols : Maintain eyewash stations and antidotes (e.g., calcium gluconate for fluoride exposure) .

[Advanced] How does the electronic effect of the 5-fluoro substituent influence the reactivity of 2-methyl-2H-indazole?

Methodological Answer:

The 5-fluoro group exerts strong electron-withdrawing effects:

- Ring Activation/Deactivation : Fluorine deactivates the indazole ring via inductive effects, directing electrophilic substitution to the 4- and 7-positions.

- Hydrogen Bonding : Fluorine can participate in weak H-bonds with biological targets (e.g., enzyme active sites), enhancing binding affinity.

- Steric Impact : The small size of fluorine minimizes steric hindrance, allowing modular derivatization (e.g., Suzuki couplings at C-3/C-7) .

[Basic] What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Reaction Exotherms : Control temperature during exothermic steps (e.g., cyclization) using jacketed reactors.

- Solvent Recovery : Implement distillation or membrane filtration to recycle high-boiling solvents (e.g., DMF).

- Purification at Scale : Replace column chromatography with crystallization or continuous-flow systems.

- Regulatory Compliance : Document impurity profiles (e.g., genotoxic nitrosamines) per ICH guidelines .

[Advanced] How can isotopic labeling (e.g., ¹⁸F, ¹³C) of this compound aid in mechanistic studies?

Methodological Answer:

- Tracer Studies : Use ¹⁸F-labeled analogs for PET imaging to track biodistribution in vivo.

- Metabolic Pathway Elucidation : ¹³C-labeled compounds enable NMR-based tracking of metabolic intermediates.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of ²H/¹H variants to identify rate-determining steps in enzymatic assays .

[Basic] What databases and resources provide reliable physicochemical data for this compound?

Methodological Answer:

- PubChem : Access experimental and computed properties (e.g., logP, pKa) via CID 12458425.

- EPA DSSTox : Retrieve toxicity and regulatory data under DTXSID identifiers.

- SciFinder : Search synthetic protocols and patent filings using CAS RN 66787-68-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.